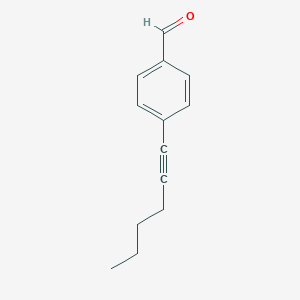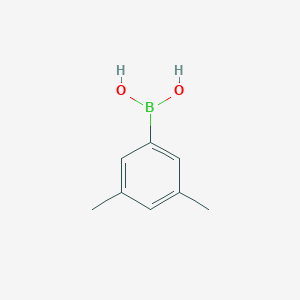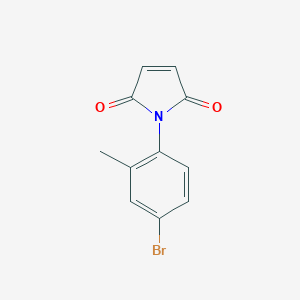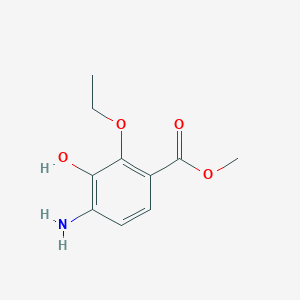
Methyl 4-amino-2-ethoxy-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2-ethoxy-3-hydroxybenzoate, also known as ethyl 4-amino-salicylate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of salicylic acid and has been synthesized using different methods.
Applications De Recherche Scientifique
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been extensively studied for its potential applications in various areas of scientific research. Some of the significant applications of this compound include:
1. Anti-inflammatory agent: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
2. Anticancer agent: Studies have shown that mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate can inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
3. Antimicrobial agent: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial drugs.
Mécanisme D'action
Further studies are needed to understand the mechanism of action of mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate better.
3. Toxicity and side effects: More research is needed to determine the toxicity and side effects of mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate.
Conclusion:
MMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various areas such as anti-inflammatory, anticancer, and antimicrobial agents. Although there are some limitations to its use in lab experiments, mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has several advantages such as low toxicity, high solubility, and stability. Further research is needed to understand the mechanism of action of this compound better, determine its toxicity and side effects, and develop new drugs for the treatment of various diseases.
Effets Biochimiques Et Physiologiques
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Anti-inflammatory effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Anticancer effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to induce apoptosis (programmed cell death) in cancer cells.
3. Antimicrobial effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has several advantages and limitations for lab experiments. Some of the significant advantages of this compound include:
1. Low toxicity: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to have low toxicity, making it safe for use in lab experiments.
2. High solubility: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is highly soluble in water, making it easy to dissolve in different solvents.
3. Stable: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is stable under different conditions, making it suitable for long-term storage.
Some of the significant limitations of this compound include:
1. Limited availability: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is not widely available, making it challenging to obtain for lab experiments.
2. Limited information: There is limited information available on the toxicity and side effects of mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate, making it challenging to determine its safety for use in lab experiments.
Orientations Futures
There are several future directions for the research on mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate. Some of the significant future directions include:
1. Development of new drugs: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has shown potential as a candidate for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
2.
Méthodes De Synthèse
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction of salicylic acid with Methyl 4-amino-2-ethoxy-3-hydroxybenzoate chloroformate in the presence of a base such as pyridine. This reaction results in the formation of Methyl 4-amino-2-ethoxy-3-hydroxybenzoate salicylate, which is then converted into mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate by reacting it with an amine such as ethanolamine.
Propriétés
Numéro CAS |
182067-64-7 |
|---|---|
Nom du produit |
Methyl 4-amino-2-ethoxy-3-hydroxybenzoate |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
methyl 4-amino-2-ethoxy-3-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5,12H,3,11H2,1-2H3 |
Clé InChI |
YTBRAWSQPXNDME-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1O)N)C(=O)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1O)N)C(=O)OC |
Synonymes |
Benzoic acid, 4-amino-2-ethoxy-3-hydroxy-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
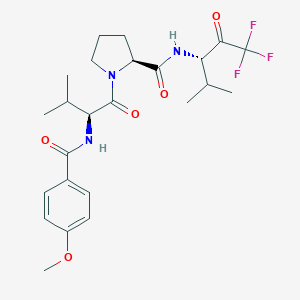
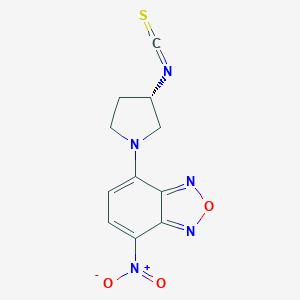
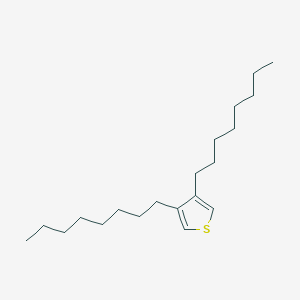
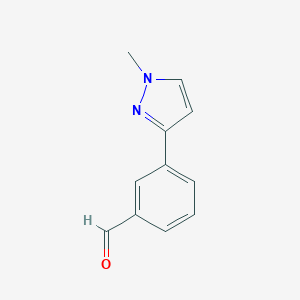
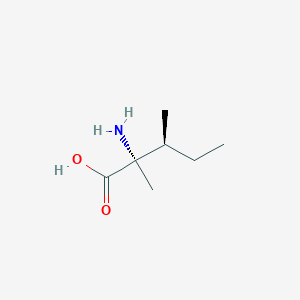
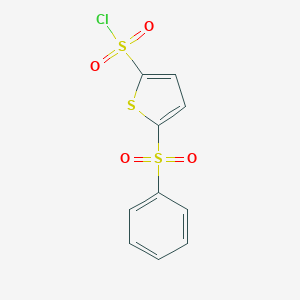
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
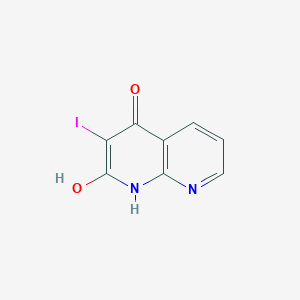
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)

